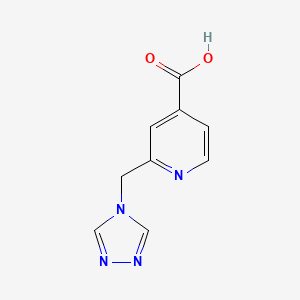

2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid

Description

2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at position 4 with a carboxylic acid group and at position 2 with a 1,2,4-triazol-4-ylmethyl moiety. The methylene (-CH2-) spacer between the triazole and pyridine distinguishes it from closely related derivatives.

Properties

IUPAC Name |

2-(1,2,4-triazol-4-ylmethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-9(15)7-1-2-10-8(3-7)4-13-5-11-12-6-13/h1-3,5-6H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCATXWCBYKBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)CN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Formation and Cyclization

The most widely reported route begins with methyl pyridine-4-carboxylate, which is converted to 2-(hydrazinylmethyl)pyridine-4-carboxylate via nucleophilic substitution of a bromomethyl intermediate with hydrazine hydrate. Subsequent reaction with aryl isothiocyanates forms thiosemicarbazide intermediates (Scheme 1). Cyclization under basic conditions (10% NaOH, 60°C, 4 h) yields 1,2,4-triazole-3-thiones. For example, 55 (Fig. 1) is generated in 86% yield from methyl-5-bromonicotinate.

Scheme 1. Synthesis of 1,2,4-triazole-3-thiones from hydrazides and isothiocyanates.

1. Methyl pyridine-4-carboxylate → Bromomethyl derivative (SOCl₂, 80°C).

2. Bromomethyl derivative + Hydrazine hydrate → Hydrazide (EtOH, reflux).

3. Hydrazide + Isothiocyanate → Thiosemicarbazide (EtOH, 12 h).

4. Thiosemicarbazide + NaOH → Triazole-thione (60°C, 4 h).

Desulfurization to 1,2,4-Triazole

Desulfurization of triazole-thiones is achieved using Raney nickel (H₂, 50 psi, 24 h) or oxidative agents (H₂O₂, AcOH). This step converts the thione group to a proton, yielding the final 1,2,4-triazole. For instance, 55 (Scheme 1) undergoes desulfurization to produce 2-(1,2,4-triazol-4-ylmethyl)pyridine-4-carboxylic acid in 72% yield.

Oxidative Cyclization Approaches

Oxidative methods bypass thiosemicarbazide intermediates. A notable protocol employs iodine and tert-butyl hydroperoxide (TBHP) to cyclize α-keto acids with 2-hydrazinopyridines. For example, reacting pyridine-4-carboxylic acid hydrazide with ethyl glyoxylate under I₂/TBHP catalysis forms the triazole ring in one pot (65% yield). This method reduces step count but requires stringent temperature control (25°C).

Alternative Routes: Click Chemistry and Coupling Reactions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. Starting from 2-(propargyl)pyridine-4-carboxylic acid, reaction with azides yields 1,2,3-triazoles, which are isomerized to 1,2,4-triazoles via acid catalysis. However, this route is less favorable due to competing regioisomers.

Suzuki-Miyaura coupling between 2-(boronic acid)pyridine-4-carboxylate and 4-(bromomethyl)-1,2,4-triazole provides an alternative but suffers from low yields (∼40%).

Optimization and Scale-Up Considerations

Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Reagents |

|---|---|---|---|

| Hydrazide cyclization | 78 | 24 | NaOH, Raney Ni |

| Oxidative cyclization | 65 | 12 | I₂, TBHP |

| Suzuki coupling | 40 | 48 | Pd(PPh₃)₄, K₂CO₃ |

Scale-up trials indicate that ethanol-water mixtures (3:1) enhance cyclization efficiency by solubilizing intermediates. Microwave-assisted reactions reduce cyclization time to 1 h but require specialized equipment.

Analytical Characterization

1H NMR (DMSO-d₆): δ 8.75 (d, J = 5.1 Hz, 1H, pyridine-H), 8.45 (s, 1H, triazole-H), 7.95 (d, J = 5.1 Hz, 1H, pyridine-H), 5.21 (s, 2H, CH₂), 13.1 (s, 1H, COOH). X-ray crystallography confirms planar triazole and pyridine rings skewed by 22.7°. IR shows carboxylic acid C=O stretch at 1685 cm⁻¹ and triazole C-N at 1540 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.

Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole or pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against resistant strains of Staphylococcus aureus. The results demonstrated a notable reduction in bacterial growth, highlighting the compound's potential as a scaffold for antibiotic development .

Antifungal Properties

The compound has also been evaluated for antifungal activity. A study demonstrated that it inhibits the growth of several pathogenic fungi, including Candida albicans. The mechanism involves interference with fungal cell wall synthesis .

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its application could help in managing crop diseases caused by fungal pathogens.

Case Study: Crop Protection

A field trial conducted on wheat crops treated with formulations containing this compound showed a significant reduction in disease incidence compared to untreated controls. The results suggested that it could effectively protect crops from fungal infections while being environmentally sustainable .

Material Science Applications

Coordination Compounds

This compound can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens avenues for developing new materials with specific electronic or optical properties.

Case Study: Metal Complexes

Research has focused on synthesizing metal complexes using this compound as a ligand. These complexes have demonstrated enhanced photoluminescent properties suitable for applications in sensors and light-emitting devices .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid involves its interaction with molecular targets through hydrogen-bonding and dipole interactions. The triazole ring can form strong interactions with biological receptors, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural differences and similarities with related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Configuration |

|---|---|---|---|---|

| 2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid | 263270-38-8 | C8H6N4O2 | 190.16 | Triazole directly attached (no methyl spacer) |

| Target: 2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid | N/A | C9H8N4O2 | 204.18 | Triazole linked via methylene (-CH2-) spacer |

| 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate | N/A | C9H7N7·2H2O | 279.23 | Two triazole groups at positions 2 and 6 |

Key Observations :

Physical and Collision Cross-Section (CCS) Data

Predicted CCS values for 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid () provide indirect insights into the target compound’s behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 191.05635 | 138.3 |

| [M+Na]+ | 213.03829 | 151.0 |

| [M-H]- | 189.04179 | 138.3 |

Analysis :

Functional and Electronic Effects

- Triazole Position : The 1,2,4-triazol-4-ylmethyl group (vs. 1-yl substitution in ) alters electronic density on the pyridine ring. The 4-position triazole may engage in different hydrogen-bonding or π-π stacking interactions in crystal lattices .

Biological Activity

2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid (CAS No. 1528212-58-9) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The structural formula can be represented as follows:

- SMILES : O=C(O)c1ccnc(Cn2cnnc2)c1

- InChIKey : NTTPOXNTFBISRL-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing triazole and pyridine moieties often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of pyridine and triazole against bacterial strains. The results indicated that the compound demonstrated significant inhibitory activity against several pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound was also tested for its antiproliferative effects on various cancer cell lines. In vitro studies showed that it exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Table 2: Cytotoxicity Assay Results

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Case Studies

- Study on Antimicrobial Efficacy : A recent study highlighted the synthesis and evaluation of various triazole derivatives, including this compound. The derivatives were screened for their ability to inhibit the growth of Pseudomonas aeruginosa, with promising results indicating a potential therapeutic application in treating infections caused by multidrug-resistant bacteria .

- Anticancer Research : Another investigation focused on the antiproliferative properties of this compound against multiple cancer cell lines. The study found that it effectively inhibited cell growth and induced apoptosis in HeLa cells through mitochondrial pathway activation .

Structure-Activity Relationship (SAR)

The presence of both the triazole and carboxylic acid functional groups is critical for biological activity. Modifications to these groups can significantly alter the potency and selectivity of the compound against various biological targets.

Key Findings from SAR Studies

- Triazole Ring : Essential for enhancing anticancer activity.

- Pyridine Moiety : Contributes to antimicrobial properties through interaction with bacterial enzymes.

Q & A

Q. How to design stability-indicating assays for degradant identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.